molecular formula C7H11ClN4O2S B13003008 5-Chloro-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide

5-Chloro-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide

Cat. No.: B13003008
M. Wt: 250.71 g/mol
InChI Key: LEQYKTORHYGCLO-UHFFFAOYSA-N
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Description

5-Chloro-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide is a chemical compound with the molecular formula C7H11ClN4O2S and a molecular weight of 250.71 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chloro group, a hydrazinyl group, and a sulfonamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 5-Chloro-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent substitution reactions to introduce the chloro, hydrazinyl, and sulfonamide groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-Chloro-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is involved in folic acid synthesis. This inhibition can lead to antimicrobial effects by disrupting the synthesis of essential metabolites in bacteria . Additionally, the hydrazinyl group can form covalent bonds with target proteins, leading to the modulation of their activity.

Comparison with Similar Compounds

5-Chloro-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H11ClN4O2S

Molecular Weight

250.71 g/mol

IUPAC Name

5-chloro-4-hydrazinyl-N,N-dimethylpyridine-3-sulfonamide

InChI

InChI=1S/C7H11ClN4O2S/c1-12(2)15(13,14)6-4-10-3-5(8)7(6)11-9/h3-4H,9H2,1-2H3,(H,10,11)

InChI Key

LEQYKTORHYGCLO-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=CC(=C1NN)Cl

Origin of Product

United States

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